molecular formula C19H16Cl2N2OS2 B15017125 (5E)-5-(3,4-dichlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,4-dichlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15017125
M. Wt: 423.4 g/mol
InChI Key: FNPGPHQDPJGWKN-RQZCQDPDSA-N
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Description

(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(2,3-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(2,3-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichlorobenzaldehyde in the presence of a base to form the desired methylene bridge.

    Attachment of the Dimethylphenyl Group: The final step involves the reaction of the intermediate with 2,3-dimethylaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the thiazolidinone ring.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(2,3-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(2,3-DIMETHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(2,3-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C19H16Cl2N2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(2,3-dimethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2OS2/c1-11-4-3-5-16(12(11)2)22-10-23-18(24)17(26-19(23)25)9-13-6-7-14(20)15(21)8-13/h3-9,22H,10H2,1-2H3/b17-9+

InChI Key

FNPGPHQDPJGWKN-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NCN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=S)C

Canonical SMILES

CC1=C(C(=CC=C1)NCN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S)C

Origin of Product

United States

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